(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol
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Overview
Description
The compound (1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol is a complex organic molecule characterized by its unique pentacyclic structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol typically involves multi-step organic synthesis techniques. Key steps may include:
Cyclization Reactions: Formation of the pentacyclic core through cyclization reactions, often using catalysts to facilitate the process.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Functional Group Modifications: Introduction of hydroxyl groups at specific positions through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Purification Techniques: Employing chromatography and crystallization methods to achieve high purity.
Quality Control: Ensuring the stereochemical integrity and purity through analytical techniques like NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like NaBH4.
Substitution: Nucleophilic substitution reactions at specific positions, facilitated by the steric environment.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Catalysts: Transition metal catalysts for cyclization reactions.
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol: has diverse applications in scientific research:
Chemistry: Used as a model compound to study steric effects and chiral resolution techniques.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic materials and as a precursor for other specialized compounds.
Mechanism of Action
The mechanism by which (1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or activating their functions.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress response or inflammatory pathways.
Binding Affinity: High binding affinity to target molecules due to its rigid structure and multiple chiral centers.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,6R,8S,11R,12S,15S,16R,19S,21R)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane-8,19-diol: can be compared with other pentacyclic compounds with similar steric and electronic properties.
Examples: Other polycyclic diols, such as pentacyclo[9.3.1.12,10.0^4,8]hexadecane derivatives.
Uniqueness
Structural Rigidity: The unique pentacyclic structure provides high rigidity, influencing its reactivity and interactions.
Chiral Centers: Multiple chiral centers contribute to its stereochemical complexity and potential for enantioselective reactions.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
18188-11-9 |
---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.744 |
InChI |
InChI=1S/C30H52O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h19-25,31-32H,8-18H2,1-7H3/t19-,20+,21+,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
InChI Key |
VPVFMIYLPVRZRT-LLAFXDFUSA-N |
SMILES |
CC1(C2CCC3CC4(CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |
Origin of Product |
United States |
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